molecular formula C19H23BrN4OS B2580830 N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide CAS No. 1251683-47-2

N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2580830
CAS No.: 1251683-47-2
M. Wt: 435.38
InChI Key: FPXOOMHEAUOBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide ( 1251683-47-2) is a highly specific organic compound with a molecular formula of C19H23BrN4OS and a molecular weight of 435.38 g/mol . It features a pyrimidine core structure linked to a 2-bromophenyl group via a thioacetamide bridge and incorporates a 3,5-dimethylpiperidine moiety . This specific molecular architecture, particularly the sulfur linkage, is associated with excellent stability, while the 3,5-dimethylpiperidine group helps reduce steric hindrance and can enhance reactivity and selective interactions with target proteins . These properties make it a promising lead compound for drug discovery research and a valuable building block for the synthesis of more complex molecules . The compound is characterized by a topological polar surface area of 83.4 Ų and is predicted to have a density of 1.43 g/cm³ at 20°C . Researchers value this compound for its high synthetic reproducibility and ease of purity control, making it a reliable reagent for advanced investigative applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-13-7-14(2)10-24(9-13)17-8-19(22-12-21-17)26-11-18(25)23-16-6-4-3-5-15(16)20/h3-6,8,12-14H,7,9-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOOMHEAUOBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.

    Synthesis of the Pyrimidinyl Sulfanyl Intermediate: The pyrimidinyl sulfanyl group is synthesized by reacting 4-chloropyrimidine with 3,5-dimethylpiperidine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the pyrimidinyl sulfanyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen atom.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds structurally related to N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide. Research has shown that derivatives of phenylacetamides exhibit significant anticonvulsant effects in various animal models. For example, a study synthesized new N-phenylacetamide derivatives and evaluated their efficacy against seizures using models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests .

The findings indicated that certain derivatives displayed promising activity, particularly in the MES test, which is critical for assessing potential antiepileptic drugs. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant activity.

Targeting Neurotransmitter Receptors

Compounds similar to this compound may interact with various neurotransmitter receptors, potentially modulating serotonin and dopamine pathways. This interaction could lead to applications in treating psychiatric disorders such as depression or anxiety .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the bromophenyl group and the piperidine moiety can significantly influence the compound's biological activity.

Table 1: Key Structural Features and Their Implications

Structural FeatureImplication on Activity
Bromophenyl GroupEnhances lipophilicity and receptor binding
Piperidine MoietyIncreases central nervous system penetration
Sulfanyl LinkerPotentially improves metabolic stability

Case Studies and Experimental Findings

Several studies have reported on the synthesis and evaluation of compounds related to this compound:

  • Anticonvulsant Screening : In a study evaluating multiple derivatives, one compound demonstrated significant protection against seizures at varying doses, indicating its potential as a candidate for further development as an antiepileptic agent .
  • Neurotoxicity Assessment : The neurotoxicity of these compounds was assessed using rotarod tests, revealing that many derivatives exhibited low toxicity while maintaining anticonvulsant efficacy .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is compared to three analogs (Table 1):

Table 1: Structural Features of Analogous Compounds

Compound Name Core Heterocycle Phenyl Substituent Additional Substituents Molecular Weight*
Target Compound Pyrimidine 2-Bromo 6-(3,5-dimethylpiperidinyl) ~477.4 g/mol
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Pyrimidine 2-Chloro 4,6-dimethyl ~353.9 g/mol
N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine 2-Bromo 3-ethyl, 5,6-dimethyl, 4-oxo ~530.5 g/mol
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide Oxadiazole 2-Chloro 5-(2-chlorophenyl), 2-(methoxycarbonyl)phenyl ~435.9 g/mol

*Calculated based on molecular formulas.

Key Observations:
  • Heterocyclic Core: The target compound’s pyrimidine core contrasts with thienopyrimidine () and oxadiazole () analogs. Pyrimidines are often associated with DNA/RNA mimicry, while thienopyrimidines enhance planarity for π-π stacking .
  • Substituents: The 3,5-dimethylpiperidinyl group in the target compound may improve solubility and bioavailability compared to non-polar substituents (e.g., ethyl/methyl in ) due to its basic amine .
  • Halogen Effects : Bromine’s higher molecular weight and lipophilicity compared to chlorine () could influence membrane permeability and target binding.

Physicochemical Properties

  • Solubility : The dimethylpiperidinyl group in the target compound likely enhances water solubility compared to purely hydrophobic substituents (e.g., ethyl/methyl in ).
  • Metabolic Stability : Bromine’s electron-withdrawing effect may slow metabolic degradation relative to chlorine-substituted analogs ().

Crystallographic Analysis

Crystal structures of related compounds (e.g., ) were determined using SHELX programs .

Q & A

Q. What are the key synthetic methodologies for preparing N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide?

The compound is typically synthesized via a coupling reaction between a bromophenyl acetamide derivative and a functionalized pyrimidine-thiol intermediate. A common approach involves:

  • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) as a coupling agent in dichloromethane (DCM) at 273 K.
  • Adding triethylamine to neutralize HCl byproducts and drive the reaction forward.
  • Purification via extraction (e.g., washing with NaHCO₃ and brine) and recrystallization from methylene chloride .
    Key considerations : Temperature control (to avoid side reactions) and stoichiometric ratios of coupling agents to substrates.

Q. How is the purity and structural identity of this compound validated post-synthesis?

  • High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR are used to confirm molecular weight and functional groups.
  • Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example, SHELXS97/SHELXL2016 software is employed for structure solution and refinement, with validation via PLATON to check for missed symmetry or twinning .
  • Melting point consistency (e.g., 423–425 K) is a preliminary indicator of purity .

Q. What are the primary physicochemical properties of this compound?

PropertyValue/Description
Molecular Weight352.25 g/mol
Boiling Point529.3 ± 50.0 °C (predicted)
Density1.51 ± 0.1 g/cm³ (predicted)
pKa12.50 ± 0.70 (predicted)
Rotatable Bonds5
Topological Polar Surface Area87.5 Ų
These properties influence solubility, stability, and reactivity in experimental conditions .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies (e.g., high R-factors or twinned data) require:

  • TWIN commands in SHELXL : To model twinning ratios and refine against high-resolution data.
  • Validation with PLATON : To detect missed symmetry (e.g., pseudo-merohedral twinning) and validate hydrogen-bonding networks .
  • Dynamic disorder modeling : For flexible substituents like the 3,5-dimethylpiperidine group, anisotropic displacement parameters (ADPs) should be refined with restraints .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect material properties?

  • N—H⋯O hydrogen bonds and C—H⋯F interactions contribute to packing stability, forming infinite chains along specific crystallographic axes (e.g., [100]).
  • Dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and pyrimidine planes) influence π-π stacking and solubility .
    Implications : Reduced solubility in polar solvents due to strong lattice interactions, necessitating DMSO or DMF for biological assays.

Q. How can computational methods predict the compound’s metabolic stability for pharmacological studies?

  • Lipophilicity (LogP) : Calculated XLogP values (~2.6) suggest moderate membrane permeability.
  • Metabolic hotspots : The sulfanylacetamide moiety is prone to oxidative metabolism, which can be mitigated by introducing electron-withdrawing groups (e.g., fluorination) .
  • Docking studies : Use software like AutoDock to simulate interactions with target enzymes (e.g., kinases or proteases).

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response validation : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature).
  • Control for photodegradation : The bromophenyl group is light-sensitive; use amber vials and inert atmospheres during experiments .
  • Orthogonal assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm mechanism-specific effects .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from SCXRD Analysis

ParameterValue
Space GroupP 1 (example from analogous compounds)
Dihedral Angle (Ar–Ar)66.4°
Hydrogen BondsN—H⋯O (2.08 Å), C—H⋯F (2.34 Å)
Refinement SoftwareSHELXL2016
Validation ToolPLATON (Spek, 2009)
Data derived from analogous bromophenyl acetamide structures .

Q. Table 2. Synthetic Optimization Parameters

VariableOptimal Condition
Coupling AgentEDC.HCl (1.2 equiv)
SolventDichloromethane (DCM)
Temperature273 K
Reaction Time3 hours
Yield65–75% (after recrystallization)
Adapted from methods for chlorophenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.